molecular formula C6H12F2O2 B6251419 2,2-difluoro-5-methoxypentan-1-ol CAS No. 114831-41-3

2,2-difluoro-5-methoxypentan-1-ol

Cat. No.: B6251419
CAS No.: 114831-41-3
M. Wt: 154.2
InChI Key:
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Description

2,2-Difluoro-5-methoxypentan-1-ol is an organic compound with the molecular formula C6H12F2O2 It is a fluorinated alcohol, which means it contains fluorine atoms attached to its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-5-methoxypentan-1-ol typically involves the introduction of fluorine atoms into the carbon chain. One common method is the difluoromethylation of a suitable precursor. This can be achieved using difluoromethylation reagents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of a base and a solvent, such as tetrahydrofuran (THF), under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and reagents. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-5-methoxypentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (C=O).

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2,2-difluoro-5-methoxypentan-1-one, while reduction can produce 2,2-difluoro-5-methoxypentane.

Scientific Research Applications

2,2-Difluoro-5-methoxypentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and interactions due to its ability to mimic certain biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2-difluoro-5-methoxypentan-1-ol involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the molecule. This can affect various biochemical pathways and processes, making the compound useful in the study of enzyme mechanisms and drug interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroethanol: A simpler fluorinated alcohol with similar reactivity.

    2,2-Difluoropropanol: Another fluorinated alcohol with a slightly different carbon chain.

    2,2-Difluoro-1,3-propanediol: A diol with two fluorine atoms, used in similar applications.

Uniqueness

2,2-Difluoro-5-methoxypentan-1-ol is unique due to its specific structure, which includes both fluorine atoms and a methoxy group. This combination of functional groups gives the compound distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

114831-41-3

Molecular Formula

C6H12F2O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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